

# Nirogacestat vs placebo DeFi phase 3 trial results

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## Compound Focus: Nirogacestat

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## Efficacy & Safety Overview

Outcome Measure	Nirogacestat	Placebo	Statistical Significance
Median Progression-Free Survival (PFS)	Not Reached [1] [2]	15.1 months [3] [4]	HR: 0.29 (95% CI 0.15-0.55); p < 0.001 [3] [4]

| **Objective Response Rate (ORR)** | 41% (Primary) [3] [4] 45.7% (Long-term, up to 4 yrs) [1] [2] | 8% [3] [4] | p < 0.001 [3] [4] | | **Complete Response (CR) Rate** | 7% (Primary) [3] 11.4% (Long-term) [2] | 0% [3] | Information not provided in search results | | **Median Time to Response** | 5.6 months [3] [4] | 11.1 months [3] [4] | Information not provided in search results |

Common Adverse Events (Any Grade)	Nirogacestat (%)	Placebo (%)
Diarrhea	84 [3] [4]	35 [3] [4]
Nausea	54 [3] [4]	39 [3] [4]
Fatigue	51 [3] [4]	36 [3] [4]
Hypophosphatemia	42 [3]	7 [3]

Common Adverse Events (Any Grade)	Nirogacestat (%)	Placebo (%)
Maculopapular Rash	32 [3]	6 [3]

## Experimental Methodology

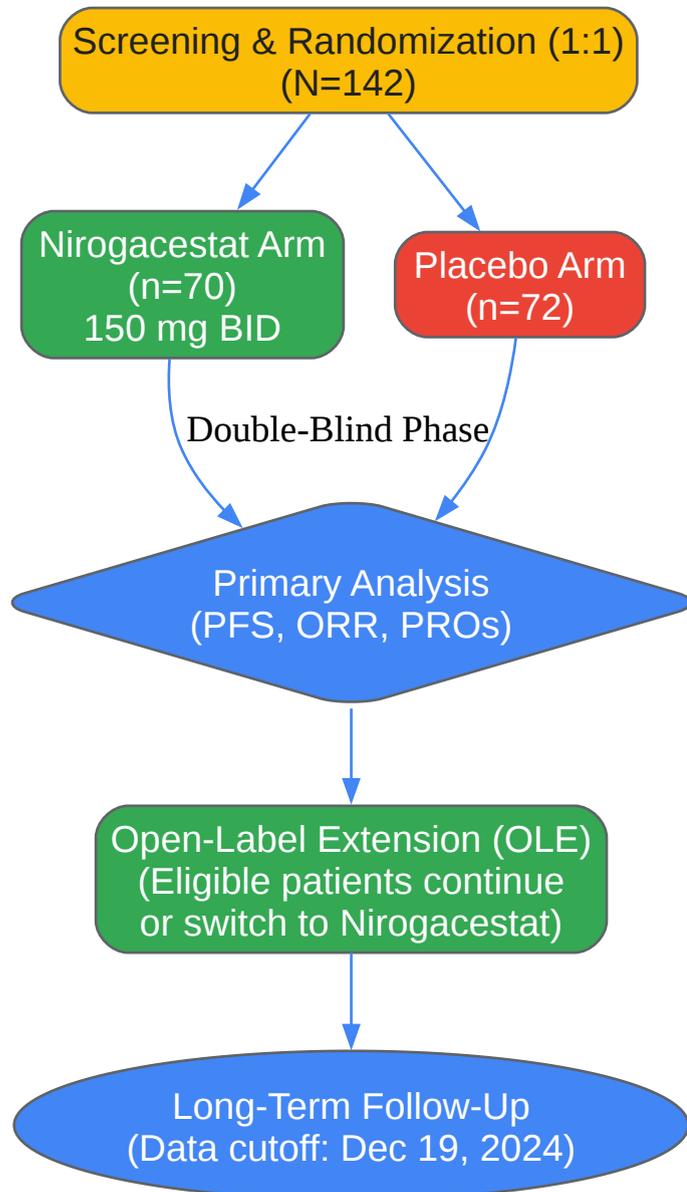
The following details the design of the DeFi trial, a pivotal global, double-blind, placebo-controlled phase 3 study [3] [4] [2].

- **Trial Registration:** The trial is registered on ClinicalTrials.gov as NCT03785964 [1].
- **Patient Population:** The study enrolled **142 adult patients** (aged 18+) with histologically confirmed, progressing desmoid tumors. Patients were either treatment-naïve and not amenable to surgery, or had refractory/recurrent disease after at least one prior therapy. "Progressing" was defined as a  $\geq 20\%$  increase in tumor size by RECIST v1.1 within 12 months of screening [3] [2].
- **Study Design & Dosing:** Patients were randomly assigned in a **1:1 ratio** to receive either **150 mg of oral nirogacestat** or a matching **placebo**, twice daily in continuous 28-day cycles [3] [2]. The trial included a double-blind (DB) phase, followed by an optional open-label extension (OLE) phase where eligible patients, including those from the placebo group who experienced disease progression, could receive **nirogacestat** [2].
- **Primary Endpoint: Progression-Free Survival (PFS)** as assessed by a Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [3] [4].
- **Key Secondary Endpoints:** These included Objective Response Rate (ORR), duration of response, change in tumor volume, patient-reported outcomes (PROs) related to pain and quality of life, and safety/tolerability [3] [2].
- **Long-Term Analysis:** The long-term efficacy and safety data (with a median exposure of 33.6 months) come from patients initially assigned to **nirogacestat** who were followed through the final data cutoff of December 19, 2024 [1] [2].

## Trial Design Workflow

The diagram below illustrates the patient journey and key design elements of the DeFi trial.

## DeFi Phase 3 Trial Design Flowchart



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## Key Conclusions for Professionals

- **Sustained Efficacy:** Long-term continuous treatment with **nirogacestat** led to a deepening of responses, with the ORR increasing from 41% to **45.7%** and complete response rates rising to **11.4%** with up to four years of treatment [1] [2]. Most treatment-emergent adverse events were Grade 1 or 2, and their incidence and severity decreased over time [1] [2].

- **Patient-Reported Benefits:** **Nirogacestat** provided significant and clinically meaningful improvements in patient-reported outcomes, including desmoid tumor-specific symptom severity, physical functioning, and overall health-related quality of life [3] [4].
- **Considerations for Use:** The most frequent adverse events were gastrointestinal and skin-related. A notable finding is ovarian dysfunction, which was reported in 75% of women of childbearing potential; this resolved in 74% of affected patients [3] [4]. This highlights the need for fertility discussion and monitoring in premenopausal women.

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